![molecular formula C19H24N2O3 B1670639 Dilevalol CAS No. 75659-07-3](/img/structure/B1670639.png)
Dilevalol
Overview
Description
Dilevalol is the (R,R)-stereoisomer of labetalol, a non-cardioselective β-adrenoceptor antagonist with substantial partial β2-agonist and negligible α1-blocking activity . It was introduced as a new generation of β-blockers with vasodilating activity, primarily used for treating hypertension . due to reports of hepatotoxicity, it was withdrawn from the market in 1990 .
Mechanism of Action
Target of Action
Dilevalol, the RR-stereoisomer of labetalol, is a non-cardioselective β-adrenoceptor antagonist . It primarily targets β1- and β2-adrenoceptors . These receptors play a crucial role in the regulation of heart rate, myocardial contractility, and vascular resistance .
Mode of Action
This compound interacts with its targets by blocking β1- and β2-adrenoceptors, similar to propranolol . It also exhibits substantial partial β2-agonist activity . This means that while it blocks the receptors, it also stimulates them to a certain extent . This interaction results in peripheral vasodilation, reducing blood pressure without significantly affecting the heart rate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the adrenergic signaling pathway . By blocking β1- and β2-adrenoceptors and stimulating β2-adrenoceptors, this compound disrupts the normal functioning of this pathway . This leads to peripheral vasodilation, which in turn reduces systemic vascular resistance .
Pharmacokinetics
Following oral administration, this compound is completely absorbed . It has a long elimination half-life, which allows for once-daily administration . The bioavailability of this compound is around 20 to 35%, and there is wide interindividual variability in plasma drug concentrations and dosage requirements .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in blood pressure . This is achieved through peripheral vasodilation, which decreases systemic vascular resistance . Importantly, this compound achieves this without significantly affecting heart rate .
Biochemical Analysis
Biochemical Properties
Dilevalol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a nonselective blocker of β1- and β2-adrenoceptors, with a potency similar to propranolol . This compound’s selective partial β2-agonist activity is manifested in its vasodilator response and reduction of arterial blood pressure . This interaction is primarily mediated through β2-adrenergic receptors, distinguishing it from other agents like pindolol .
Cellular Effects
This compound influences various types of cells and cellular processes. It reduces peripheral resistance and blood pressure without significantly affecting heart rate in both animals and humans . In cellular terms, this compound’s partial β2-agonist activity leads to tracheal relaxation and peripheral vasodilatation . This activity is sensitive to propranolol, indicating its interaction with β2-adrenergic receptors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through selective β2-adrenergic receptor agonism and nonselective β1- and β2-adrenoceptor antagonism . This dual action results in vasodilation and reduced arterial blood pressure . This compound’s mechanism involves binding to β2-adrenergic receptors, leading to relaxation of vascular smooth muscle and subsequent vasodilation . Additionally, it inhibits β1-adrenergic receptors, contributing to its antihypertensive effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. It is rapidly absorbed and has a mean elimination half-life of 8 to 12 hours . This compound’s antihypertensive effects are sustained over time, with no significant development of tolerance . Its stability and degradation have been studied, showing consistent pharmacokinetic properties in both normotensive and hypertensive volunteers .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Oral doses ranging from 2.5 to 50 mg/kg have been shown to reduce blood pressure in spontaneously hypertensive rats without significantly affecting heart rate . Higher doses may lead to increased β2-agonist activity, resulting in enhanced vasodilation . Toxic or adverse effects at high doses have not been extensively reported .
Metabolic Pathways
This compound is extensively metabolized in the liver, with glucuronide conjugation being a major pathway of elimination . It undergoes first-pass hepatic metabolism, resulting in low absolute bioavailability . The pharmacokinetics of this compound indicate a high hepatic clearance, leading to significant first-pass effect .
Transport and Distribution
This compound is rapidly and completely absorbed, with an average bioavailability of around 20 to 35% . It is extensively distributed into extravascular tissue, as shown by an apparent volume of distribution of about 25 L/kg following a 50 mg intravenous dose in healthy subjects . This compound’s transport and distribution are influenced by its high hepatic clearance and extensive first-pass metabolism .
Subcellular Localization
The subcellular localization of this compound has not been extensively studied. Its activity is primarily mediated through β2-adrenergic receptors located on the cell membrane . The presence of targeting signals or post-translational modifications that direct this compound to specific compartments or organelles has not been reported.
Preparation Methods
Dilevalol is synthesized from labetalol, which has two stereogenic centers and exists as four stereoisomers The synthetic route involves the resolution of labetalol into its individual stereoisomers, followed by purification of the (R,R)-isomer . Industrial production methods typically involve large-scale resolution and purification processes to obtain the desired stereoisomer .
Chemical Reactions Analysis
Dilevalol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmacological Profile
Dilevalol exhibits a multifaceted mechanism of action:
- Beta-Blockade : It acts as a nonselective beta antagonist, providing blood pressure reduction through decreased heart rate and cardiac output.
- Beta-2 Agonism : The selective beta-2 agonist activity promotes vasodilation, leading to reduced systemic vascular resistance without significantly affecting heart rate.
- Vasodilation : this compound induces peripheral vasodilation, which is crucial for its antihypertensive effects, particularly in patients with severe hypertension.
Clinical Applications
- Hypertension Management : this compound is primarily used for treating hypertension. Clinical trials have demonstrated its effectiveness in lowering blood pressure while maintaining a favorable side effect profile. It has been shown to reduce diastolic blood pressure significantly in various patient populations, including those with severe hypertension .
- Left Ventricular Hypertrophy : Research indicates that this compound may help reverse left ventricular hypertrophy in hypertensive patients. This is particularly beneficial for younger individuals, as it improves overall cardiac function without adversely affecting renal parameters .
- Safety and Tolerability : this compound has been reported to have a lower incidence of central nervous system side effects compared to other antihypertensive agents. Its pharmacokinetics allow for once-daily dosing due to its half-life of approximately 12-18 hours .
Multicenter Trials
A multicenter trial involving 101 patients with severe hypertension assessed the efficacy of intravenous this compound. The results showed a significant reduction in mean blood pressure from 200/129 mm Hg to 149/101 mm Hg after treatment. The therapeutic goal was achieved in 61% of patients, indicating its effectiveness in acute settings .
Efficacy Compared to Other Agents
In controlled clinical trials, this compound was found to be at least as effective as angiotensin-converting enzyme inhibitors and comparable to traditional beta-blockers like propranolol and metoprolol in managing hypertension .
Hemodynamic Effects
Studies have illustrated that the infusion of this compound leads to increased rest flow and decreased blood viscosity, suggesting beneficial hemodynamic effects beyond mere blood pressure reduction .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Comparison with Similar Compounds
Dilevalol is compared with other β-blockers such as propranolol, atenolol, and labetalol . Unlike propranolol and atenolol, this compound has significant β2-agonist activity, which contributes to its vasodilating properties . Compared to labetalol, this compound has a higher β1-adrenoceptor blocking activity and a lower α1-blocking activity . Similar compounds include:
Propranolol: A nonselective β-blocker without significant vasodilating activity.
Atenolol: A selective β1-blocker with minimal β2-agonist activity.
Labetalol: A racemic mixture with both α1- and β-adrenoceptor blocking activities.
This compound’s uniqueness lies in its combination of β2-agonist and β-adrenoceptor antagonist activities, providing both antihypertensive and vasodilating effects .
Biological Activity
Dilevalol is a beta-blocker that is primarily used for the treatment of hypertension. It is known for its unique pharmacological profile, combining non-selective beta-adrenergic blockade with selective beta-2 agonist activity. This dual action provides both antihypertensive effects and peripheral vasodilation, which distinguishes it from other beta-blockers.
This compound acts as a non-cardioselective beta-adrenoceptor antagonist with significant partial beta-2 agonist activity. This results in:
- Reduction in Blood Pressure : this compound lowers blood pressure through peripheral vasodilation without significantly affecting heart rate. Studies have shown that it is equivalent in efficacy to other antihypertensive agents such as metoprolol, captopril, and nifedipine .
- Pharmacokinetics : Following oral administration, this compound is completely absorbed, with a long elimination half-life allowing for once-daily dosing. The systemic clearance is approximately 29.8 ml/min/kg, with a volume of distribution of 16.6 L/kg and a terminal half-life of about 11.7 hours .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Systemic Clearance | 29.8 ml/min/kg |
Volume of Distribution | 16.6 L/kg |
Terminal Half-Life | 11.7 hours |
Bioavailability | Increased by 11% when co-administered with cimetidine |
Clinical Efficacy
This compound has been evaluated in several clinical studies demonstrating its effectiveness in managing hypertension:
- Comparative Trials : In large controlled trials, this compound has shown comparable antihypertensive efficacy to other standard treatments like metoprolol and ACE inhibitors .
- Side Effects : It is generally well-tolerated, with common adverse effects including dizziness, headache, and diarrhea reported in about 7% of patients. Notably, it does not commonly cause orthostatic hypotension, which can be a concern with other antihypertensive agents .
Case Study Insights
A double-blind crossover study compared the effects of this compound and nifedipine on heart rate, blood pressure, and muscle blood flow over one month. Results indicated that while both medications effectively reduced blood pressure, this compound maintained a more stable heart rate compared to nifedipine, highlighting its favorable profile for patients who may be sensitive to heart rate changes .
Properties
IUPAC Name |
2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)/t13-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUAFYQXFOLMHL-ACJLOTCBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2043828 | |
Record name | (R,R)-Dilevalol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75659-07-3, 72487-32-2 | |
Record name | (+)-Labetalol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75659-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R*,R*)-(1)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072487322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dilevalol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075659073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R,R)-Dilevalol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R*,R*)-(±)-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]salicylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.699 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DILEVALOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6629XE33T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.